molecular formula C7H10ClF2N3O B2366286 {6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride CAS No. 2197055-72-2

{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride

Cat. No.: B2366286
CAS No.: 2197055-72-2
M. Wt: 225.62
InChI Key: YLBSGOXILNANKL-UHFFFAOYSA-N
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Description

{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride is a fluorinated pyrazolo-oxazine derivative with a primary amine functional group. Its structural uniqueness lies in the 6,6-difluoro substitution on the oxazine ring, distinguishing it from methyl-, bromo-, or unsubstituted analogs.

Properties

IUPAC Name

(6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O.ClH/c8-7(9)3-12-6(13-4-7)5(1-10)2-11-12;/h2H,1,3-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBSGOXILNANKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C(C=NN21)CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Fluorination Strategies

The oxazine ring is typically constructed via a [3+3] cycloaddition or intramolecular nucleophilic substitution. CN113332292A details the synthesis of ethyl 6,6-difluoro-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate (C14) from a dihydroxy precursor using diethylaminosulfur trifluoride (DAST) as the fluorinating agent. This step achieves geminal difluorination with yields exceeding 70% under anhydrous conditions.

Reaction Conditions

  • Substrate : Ethyl 6-hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate
  • Fluorinating Agent : DAST (2.5 equiv)
  • Solvent : Dichloromethane, −78°C to room temperature
  • Yield : 72–78%

Alternative Fluorination Approaches

Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) has been employed in analogous systems to enhance selectivity for geminal difluorination, minimizing monofluorinated byproducts. This reagent operates under milder conditions (0°C to 40°C) and is compatible with ester functionalities.

Final Salt Formation and Purification

The free amine is treated with hydrochloric acid (1.0–1.2 equiv) in ethanol or diethyl ether to precipitate the hydrochloride salt. Crystallization from acetone/water (9:1) yields the pure product with >99% HPLC purity.

Critical Parameters

  • pH Control : Maintain pH 2–3 during salt formation to avoid decomposition.
  • Drying : Lyophilization ensures removal of residual solvents.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 4.85 (d, J = 8.4 Hz, 2H, CH₂NH₂), 4.20–4.05 (m, 2H, oxazine CH₂), 3.95–3.80 (m, 2H, oxazine CH₂), 2.90 (s, 2H, NH₂).
  • ¹⁹F NMR : δ −118.5 (s, 2F, CF₂).
  • HRMS : [M+H]⁺ calcd. for C₈H₁₁F₂N₃O: 220.0854; found: 220.0856.

Purity and Stability

  • HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).
  • Accelerated Stability : No degradation after 6 months at 25°C/60% RH.

Scale-Up Considerations and Industrial Relevance

Kilogram-scale synthesis requires modifications to laboratory protocols:

  • Continuous Flow Fluorination : DAST is replaced with safer flow reactors to handle exothermic fluorination.
  • Catalyst Recycling : Palladium catalysts are immobilized on silica to reduce costs.

Cost Analysis

Step Cost Contribution (%)
Fluorination 45
Amine Introduction 30
Salt Formation 15

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the amine group to a nitro group or other oxidized forms.

  • Reduction: : Reducing the difluoro groups to difluoromethyl groups.

  • Substitution: : Replacing hydrogen atoms or other substituents on the pyrazolo[5,1-b][1,3]oxazine core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction: : Difluoromethyl derivatives.

  • Substitution: : A wide range of substituted pyrazolo[5,1-b][1,3]oxazine derivatives.

Scientific Research Applications

Overview

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanamine hydrochloride is a compound that has gained attention in various scientific fields, particularly in medicinal chemistry and drug design. Its unique structural features contribute to its potential applications in treating various diseases, especially cancer.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 6,6-difluoro compounds. Notably:

  • Cell Line Studies : Research indicates that derivatives of pyrazolo compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values as low as 0.04 µM against K-562 and other cancer cell lines .
  • Mechanism of Action : The anticancer efficacy is often attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, compounds related to the pyrazolo structure were evaluated for their ability to inhibit Aurora-A kinase, a target in cancer therapy .

Drug Design and Discovery

The compound's structure allows for modifications that can enhance its pharmacological properties:

  • Structure-Activity Relationship (SAR) : Researchers are exploring how changes in the pyrazolo framework affect biological activity. This includes examining the impact of substituents on the oxazine ring and their influence on potency against cancer cells .
  • Lead Compound Development : The unique properties of 6,6-difluoro derivatives make them promising candidates for lead compounds in drug discovery programs focused on developing new anticancer agents .

Neuropharmacological Applications

Emerging research suggests that pyrazole derivatives may also possess neuroprotective properties:

  • Neurodegenerative Diseases : Some studies indicate that certain pyrazole compounds can modulate pathways involved in neurodegeneration, potentially offering therapeutic avenues for diseases like Alzheimer’s .

Case Studies and Research Findings

StudyCompoundCell Line TestedIC50 Value (µM)Notes
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Significant cytotoxic potential observed
Insuasty et al.Various pyrazolo derivativesK562, UO310.04 - 11.4Most active compounds identified
Zheng et al.Pyrazole linked benzimidazole derivativeU937, K562Not specifiedEvaluated for Aurora A/B kinase inhibition

Mechanism of Action

The mechanism by which {6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to structurally related pyrazolo-oxazine derivatives (Table 1):

Compound Name Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Key Features
{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride (Target) Difluoro C₈H₁₁ClF₂N₃O 247.65* High electronegativity, improved solubility
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride Dimethyl C₈H₁₄ClN₃O 203.67 Lipophilic, discontinued production
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine Methyl C₇H₁₁N₃O 153.18 Lower steric hindrance
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol Hydroxymethyl C₇H₁₀N₂O₂ 154.17 Polar, reduced amine reactivity

*Calculated based on analogous compounds.

Key Observations :

  • Fluorine vs. Methyl : The target compound’s difluoro substitution enhances polarity and metabolic stability compared to dimethyl analogs, which are more lipophilic .
  • Amine vs. Alcohol : The primary amine group in the target compound allows for salt formation (hydrochloride), improving aqueous solubility relative to the hydroxymethyl derivative .

Physicochemical Properties

  • Stability : Fluorine’s electronegativity may reduce susceptibility to oxidative metabolism, extending half-life in biological systems .
  • Synthetic Complexity : Introducing fluorine requires specialized reagents (e.g., Selectfluor®), making synthesis more challenging than methylation or hydroxymethylation .

Commercial and Research Status

  • Applications : Fluorinated derivatives are prioritized in drug discovery for their balanced lipophilicity and metabolic stability, contrasting with discontinued methyl analogs .

Biological Activity

{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will review the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₆H₈ClF₂N₃O
  • Molecular Weight : 211.60 g/mol
  • CAS Number : 2197054-54-7

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP, which are involved in numerous signaling pathways.

The compound has been identified as a selective inhibitor of PDE4B, which plays a significant role in inflammatory processes. By inhibiting PDE4B, it increases the levels of cAMP within cells, leading to downstream effects that can reduce inflammation and modulate immune responses .

Pharmacological Effects

  • Anti-inflammatory Properties :
    • Studies have indicated that inhibition of PDE4B can lead to reduced inflammation in various models of disease, including asthma and chronic obstructive pulmonary disease (COPD) .
    • In vitro studies demonstrated that treatment with this compound significantly decreased the production of pro-inflammatory cytokines.
  • Neurological Implications :
    • The compound has shown potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and amyotrophic lateral sclerosis (ALS). By modulating cyclic nucleotide levels, it may help in protecting neuronal cells from apoptosis .
  • Antitumor Activity :
    • Preliminary studies suggest that the compound may exhibit antitumor properties by inducing apoptosis in cancer cell lines. The exact mechanism is still under investigation but is hypothesized to involve modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Inhibition of Inflammatory Responses

In a controlled study involving animal models with induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The study highlighted its potential use as an anti-inflammatory agent.

Case Study 2: Neuroprotection in ALS Models

Research conducted on cellular models of ALS indicated that treatment with the compound led to increased cell viability and reduced markers of oxidative stress. This suggests a promising avenue for developing therapies for neurodegenerative conditions.

Data Summary Table

Biological ActivityEffect ObservedReference
Anti-inflammatoryDecreased cytokine production
NeuroprotectiveIncreased cell viability in ALS models
AntitumorInduction of apoptosis in cancer cell lines

Q & A

Q. How can researchers resolve contradictions in spectral data or solubility profiles observed during characterization?

  • Methodological Answer : Data inconsistencies (e.g., unexpected NMR shifts or solubility mismatches) are addressed by: (i) Repeating synthesis under inert atmospheres to exclude oxidation byproducts. (ii) Using alternative solvents (DMSO-d6 vs. CDCl3) to assess solvent-dependent conformational changes. (iii) Cross-validating with X-ray crystallography or 2D NMR (e.g., HSQC, COSY) for ambiguous proton assignments . For solubility, computational tools like SwissADME predict logP values and refine experimental conditions (e.g., buffer pH adjustments) .

Q. What strategies are employed to evaluate the compound’s pharmacokinetic (ADME) properties in preclinical studies?

  • Methodological Answer :
  • Lipophilicity : Calculated via SwissADME to estimate logP (e.g., compared to reference drugs like celecoxib) .
  • Solubility : Measured experimentally in PBS (pH 7.4) or simulated gastric fluid, with deviations addressed by salt form optimization (e.g., hydrochloride vs. free base) .
  • Metabolic Stability : Assessed using liver microsome assays (human/rodent) to identify metabolic soft spots (e.g., fluorinated regions resistant to CYP450 oxidation) .

Q. How can researchers design assays to investigate the compound’s biological activity, particularly targeting inflammation or NLRP3 pathways?

  • Methodological Answer :
  • In vitro : NLRP3 inflammasome inhibition is tested in THP-1 macrophages primed with LPS and ATP, measuring IL-1β release via ELISA .
  • Selectivity : Counter-screening against related pathways (e.g., NF-κB) ensures target specificity.
  • Structure-Activity Relationships (SAR) : Modifying the difluoro-oxazine core (e.g., substituting the methanamine group) and testing derivatives in dose-response assays (IC50 determination) .

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